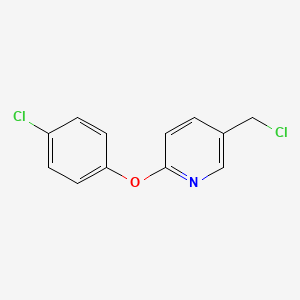
5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% (5-CM-2-4-CPP) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound, and is used as a building block in the synthesis of various organic compounds. 5-CM-2-4-CPP has a variety of biochemical and physiological effects, making it a useful tool for scientists to explore and understand the structure and function of biological molecules.
科学研究应用
5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including drugs and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as imidazole derivatives and pyridine-based heterocycles. In addition, 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% is used in the study of enzyme-catalyzed reactions, as a probe to investigate enzyme structure and function. It is also used in the study of the structure and function of biological molecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% is not fully understood. It is believed to interact with biological molecules through hydrogen bonding, van der Waals interactions, and other non-covalent interactions. It is also believed to interact with proteins through hydrophobic interactions, and to interact with nucleic acids through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% are not fully understood. However, it is known to interact with proteins and nucleic acids, and to have the potential to affect their structure and function. It is also known to affect the activity of enzymes, and to have the potential to inhibit or activate certain enzymes.
实验室实验的优点和局限性
The main advantage of using 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of experiments. However, there are also some limitations to using 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%. It is not very stable and can degrade over time. It is also not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions for the use of 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% in scientific research. It could be used in the study of enzyme-catalyzed reactions, as a probe to investigate enzyme structure and function. It could also be used in the development of new drugs and pharmaceuticals, or as a building block for the synthesis of other compounds. In addition, it could be used in the study of the structure and function of biological molecules, such as proteins and nucleic acids. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
合成方法
5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% can be synthesized from commercially available materials. The reaction starts with the formation of a pyridine ring from the reaction of 4-chlorophenol and formaldehyde in the presence of an acid catalyst. The pyridine ring is then reacted with chloroacetic acid to form 5-chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% (5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%). This reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation with aqueous sodium bicarbonate.
属性
IUPAC Name |
5-(chloromethyl)-2-(4-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPUEWLPZHFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)
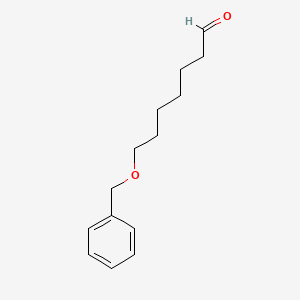


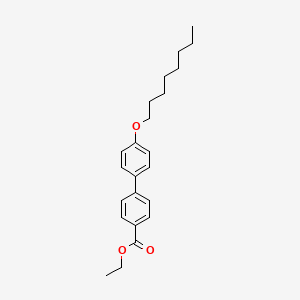


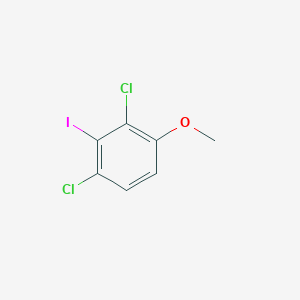
![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
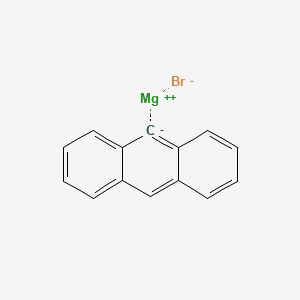
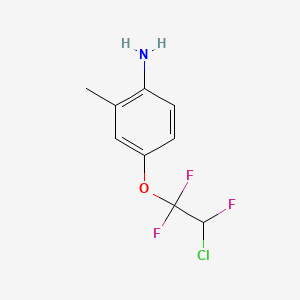
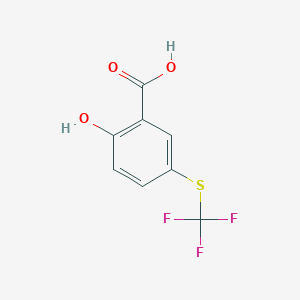
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)